4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid

Description

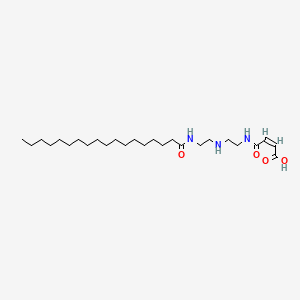

The compound 4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid features a central isocrotonic acid backbone (4-oxoisocrotonic acid, CAS 1575-59-3 ) modified with a branched substituent. This substituent includes:

- A 1-oxooctadecyl (stearoyl) group, a C18 fatty acid derivative.

- Two aminoethyl (-NH-CH2-CH2-) linkages, forming a triamine chain.

Properties

CAS No. |

94134-73-3 |

|---|---|

Molecular Formula |

C26H49N3O4 |

Molecular Weight |

467.7 g/mol |

IUPAC Name |

(Z)-4-[2-[2-(octadecanoylamino)ethylamino]ethylamino]-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C26H49N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)28-22-20-27-21-23-29-25(31)18-19-26(32)33/h18-19,27H,2-17,20-23H2,1H3,(H,28,30)(H,29,31)(H,32,33)/b19-18- |

InChI Key |

XKOTZLQWWQQTLQ-HNENSFHCSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCNCCNC(=O)/C=C\C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCNCCNC(=O)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Isocrotonic Acid Core

- Isocrotonic acid (CAS 503-64-0) is commercially available or can be synthesized by isomerization of crotonic acid or by selective oxidation of butenoic acid derivatives.

- Purity and physical properties such as melting point (12.5-14ºC) and boiling point (177ºC) are well documented, facilitating its use as a starting material.

Formation of the Aminoethyl Linker Chain

- The trisubstituted aminoethyl chain is typically constructed by sequential alkylation or amidation steps starting from ethylenediamine or related polyamines.

- Protection-deprotection strategies are often employed to selectively functionalize each amine group.

- For example, stepwise reaction of ethylenediamine with haloalkyl intermediates or activated esters can build the chain with controlled substitution.

Coupling of the 1-Oxooctadecyl Moiety

- The 1-oxooctadecyl group is introduced via amide bond formation between the terminal amine of the aminoethyl chain and the corresponding fatty acid derivative.

- This can be achieved by activating the fatty acid as an acid chloride or using coupling reagents such as carbodiimides (e.g., EDC, DCC) in the presence of base.

- The ketone functionality on the octadecyl chain must be preserved, so mild coupling conditions are preferred to avoid side reactions.

Final Assembly: Attachment to Isocrotonic Acid

- The final step involves linking the aminoethyl-fatty acid conjugate to the isocrotonic acid at the 4-position.

- This can be done by nucleophilic substitution or Michael addition to the α,β-unsaturated carbonyl system of isocrotonic acid derivatives.

- Alternatively, the amino group can be introduced via reductive amination or amidation with activated isocrotonic acid derivatives.

Detailed Synthetic Route Example

Analytical and Research Findings Supporting Preparation

- Spectroscopic methods such as $$^{1}H$$-NMR, $$^{13}C$$-NMR, and IR spectroscopy are essential to confirm the structure at each step, especially to verify the presence of keto, amide, and carboxylic acid groups.

- The synthesis of related 4-oxo-4-(arylamino)but-2-enoic acid derivatives has been reported with high yields and purity, demonstrating the feasibility of similar synthetic strategies.

- Enzyme inhibition studies on related compounds indicate that maintaining the integrity of the keto and amino groups is critical, which informs the choice of mild reaction conditions during synthesis.

- Safety data indicate that compounds with similar structures can cause skin and eye irritation and require careful handling during preparation.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Isocrotonic acid, ethylenediamine, 1-oxooctadecanoic acid |

| Key reagents | Haloalkyl intermediates, acid chlorides, carbodiimides (EDC, DCC) |

| Reaction conditions | Mild temperatures (room temp to 50ºC), inert atmosphere for sensitive steps |

| Purification methods | Recrystallization, chromatography (HPLC, flash) |

| Characterization techniques | NMR, IR, MS, elemental analysis |

| Safety considerations | Use gloves, eye protection; avoid inhalation and skin contact |

Chemical Reactions Analysis

Types of Reactions: 4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets .

Mechanism of Action

The mechanism of action of 4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The compound’s long aliphatic chain and multiple amine groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between the target compound and related molecules:

Key Observations

Core Backbone :

- The target compound shares the 4-oxoisocrotonic acid core with CAS 40265-99-4 , but diverges from sulfosuccinates (e.g., CAS 85081-55-6 ) and aspartic acid derivatives (e.g., CAS 855853-24-6 ).

Substituent Complexity: The triamine chain in the target compound distinguishes it from simpler surfactants like Disodium StearamidoMEA-Sulfosuccinate, which uses a single aminoethyl linkage . This may enhance chelation or binding properties. Compared to Fmoc-D-Asp(OPP)-OH, the target compound replaces the phenylpropan-2-yl oxy group with a hydrophobic stearoyl chain, suggesting divergent solubility and self-assembly behaviors .

Functional Group Impact: Sulfosuccinate vs. Isocrotonate: Sulfosuccinates (e.g., CAS 85081-55-6) exhibit anionic surfactant properties due to the sulfonate group, whereas the target compound’s isocrotonate may offer weaker acidity and different solubility .

Applications: Surfactants like CAS 85081-55-6 and 93804-76-3 are used in cosmetics for emulsification . The pyridinyl-sulfonamide derivative (CAS 40265-99-4) highlights how isocrotonic acid modifications can enable pharmaceutical uses, such as enzyme inhibition .

Biological Activity

4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid (CAS Number: 94134-73-3) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₃₅N₃O₃. Its structure features a long-chain fatty acid component (1-oxooctadecyl), which may influence its biological interactions and solubility in lipid environments.

| Property | Value |

|---|---|

| Molecular Weight | 341.49 g/mol |

| Density | Not specified |

| Solubility | Lipid-soluble |

| Melting Point | Not specified |

Anticancer Properties

Recent studies have indicated that derivatives of isocrotonic acid, including compounds similar to 4-Oxo-4-isocrotonic acid, exhibit anticancer properties. For instance, research has shown that these compounds can induce apoptosis in cancer cell lines through the activation of caspases and the modulation of apoptotic pathways. A notable study demonstrated that isocrotonic acid derivatives inhibited the proliferation of breast cancer cells by disrupting mitochondrial function and promoting oxidative stress .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Research has indicated that fatty acid derivatives can disrupt bacterial membranes, leading to increased permeability and cell death. In vitro studies have reported that 4-Oxo-4-isocrotonic acid exhibits significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

The proposed mechanisms for the biological activities of 4-Oxo-4-isocrotonic acid include:

- Membrane Disruption : The long hydrophobic chain facilitates interaction with lipid membranes, potentially leading to destabilization.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial disruption.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to cellular damage and apoptosis.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the anticancer effects of isocrotonic acid derivatives.

- Method : MTT assay on various cancer cell lines.

- Findings : Compounds showed IC50 values in the micromolar range, indicating effective inhibition of cell growth.

-

Antimicrobial Efficacy Testing :

- Objective : To assess the antibacterial properties against common pathogens.

- Method : Disk diffusion method on agar plates.

- Results : Significant zones of inhibition were observed, particularly against Gram-positive strains.

Q & A

Basic: What are the recommended synthetic routes and catalytic conditions for synthesizing 4-Oxo-4-((2-((2-((1-oxooctadecyl)amino)ethyl)amino)ethyl)amino)isocrotonic acid?

Methodological Answer:

The compound’s structure suggests a multi-step synthesis involving amide bond formation between isocrotonic acid derivatives and polyamine-linked octadecyl chains. A plausible approach involves:

- Step 1: Activation of the carboxylic acid group using carbodiimide coupling agents like EDC●HCl with DMAP as a catalyst, as demonstrated in the synthesis of structurally related β-O-4′ lignin models .

- Step 2: Sequential conjugation of ethylenediamine units to the octadecyl chain, followed by coupling to the activated isocrotonic acid.

- Optimization Tips:

- Use anhydrous DCM or DMF to minimize hydrolysis of intermediates.

- Monitor reaction progress via TLC or LC-MS to ensure complete coupling at each step.

- Purify intermediates via column chromatography to avoid cross-contamination.

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Essential for verifying the connectivity of the polyamine chain and confirming the presence of the octadecyl group (δ ~1.2 ppm for CH2 groups) and amide protons (δ ~6.5–8.5 ppm) .

- HRMS (ESI): Validate molecular weight and isotopic patterns, particularly for detecting trace impurities or incomplete reactions .

- FTIR: Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and amine N–H bends (~1550 cm⁻¹).

- HPLC: Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95% recommended for biological studies) .

Advanced: How can computational chemistry aid in predicting the compound’s reactivity and stability?

Methodological Answer:

- Reactivity Prediction: Perform density functional theory (DFT) calculations to model nucleophilic attack sites (e.g., the α,β-unsaturated carbonyl in isocrotonic acid) and optimize reaction pathways .

- Solvent Effects: Use COSMO-RS simulations to predict solubility in polar/non-polar solvents, critical for designing reaction conditions.

- Degradation Studies: Apply molecular dynamics (MD) simulations to assess hydrolytic stability of amide bonds under varying pH/temperature conditions.

Advanced: How should researchers resolve discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:

- NMR Mismatches:

- Check for tautomerism or dynamic processes (e.g., keto-enol equilibria) using variable-temperature NMR.

- Compare experimental spectra with simulated data from software like ACD/Labs or MestReNova.

- HRMS Anomalies:

- Rule out adduct formation (e.g., Na+/K+ ions) by analyzing isotopic patterns.

- Perform high-resolution tandem MS (HRMS/MS) to fragment ambiguous peaks and confirm structural assignments .

Advanced: What strategies are recommended for evaluating the compound’s biological activity, such as antimicrobial potential?

Methodological Answer:

- In Vitro Assays:

- MIC Determination: Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent toxicity .

- Cytotoxicity Screening: Test against mammalian cell lines (e.g., HEK293) via MTT assays to assess selectivity.

- Mechanistic Studies:

- Use fluorescence microscopy with propidium iodide to evaluate membrane disruption.

- Perform molecular docking to predict interactions with bacterial target proteins (e.g., penicillin-binding proteins).

Basic: What are common impurities in the synthesis, and how can they be mitigated?

Methodological Answer:

- Byproducts:

- Incomplete amidation: Detectable via unreacted amine peaks in NMR. Mitigate by increasing coupling agent equivalents or reaction time.

- Oxidative degradation: Use inert atmospheres (N2/Ar) and antioxidant additives like BHT.

- Purification:

Advanced: How can the compound’s potential as a ligand in coordination chemistry be explored?

Methodological Answer:

- Metal Binding Studies:

- Conduct titrations with transition metals (e.g., Cu²+, Fe³+) in ethanol/water solutions, monitoring UV-Vis shifts (e.g., d-d transitions).

- Use Job’s method of continuous variation to determine stoichiometry.

- Characterization:

- Analyze complexes via X-ray crystallography or EXAFS for structural insights.

- Measure magnetic susceptibility to infer oxidation states and spin states.

Advanced: What experimental designs are suitable for studying the compound’s environmental fate?

Methodological Answer:

- Photodegradation: Expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via LC-MS/MS.

- Soil Adsorption: Perform batch experiments with varying soil types (e.g., loam, clay) and quantify compound retention via HPLC .

- Ecotoxicity: Assess impact on Daphnia magna or Vibrio fischeri using OECD guidelines.

Basic: How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer:

- Detailed Protocols: Document exact equivalents of reagents, solvent grades, and reaction temperatures.

- Quality Control:

- Standardize starting materials (e.g., octadecanoic acid purity ≥98%).

- Validate each intermediate with spectroscopic data before proceeding to subsequent steps .

Advanced: How can machine learning optimize reaction conditions for scale-up?

Methodological Answer:

- Data Collection: Compile historical reaction data (yield, temperature, catalyst loading) into a structured database.

- Model Training: Use random forest or neural networks to predict optimal conditions (e.g., catalyst type, solvent ratio).

- Validation: Test model predictions in small-scale reactions and iteratively refine parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.